2-Methyl-1-[(4-methylphenyl)methyl]piperazine
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Overview
Description
2-Methyl-1-[(4-methylphenyl)methyl]piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the second position and a 4-methylphenylmethyl group attached to one of the nitrogen atoms. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(4-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the aza-Michael addition of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The protected diamines are typically obtained from amino acids .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The choice of reagents, solvents, and reaction conditions is crucial to ensure efficient production. Parallel solid-phase synthesis and photocatalytic synthesis are also employed in industrial settings to produce piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(4-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to various substituted piperazine derivatives .
Scientific Research Applications
2-Methyl-1-[(4-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(4-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to enhance transepithelial transport by acting as intestinal permeation enhancers. This is achieved by modulating the tight junctions between epithelial cells, thereby increasing the permeability of the intestinal barrier .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylpiperazine
- 1-Methyl-4-phenylpiperazine
- 1-(4-Methylphenyl)piperazine
Uniqueness
2-Methyl-1-[(4-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-1-[(4-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-3-5-13(6-4-11)10-15-8-7-14-9-12(15)2/h3-6,12,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMNRYDGBCNOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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